N-cyclohexyl-2-[2-ethoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;dihydrochloride
Overview
Description
N-cyclohexyl-2-[2-ethoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;dihydrochloride is a complex organic compound with a molecular formula of C24H39N3O4. This compound is known for its unique chemical structure, which includes a cyclohexyl group, an ethoxy group, a morpholinyl group, and a phenoxyacetamide moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[2-ethoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;dihydrochloride involves multiple steps. The process typically starts with the preparation of the phenoxyacetamide core, followed by the introduction of the morpholinyl group and the cyclohexyl group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[2-ethoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted compounds.
Scientific Research Applications
N-cyclohexyl-2-[2-ethoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[2-ethoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-[2-ethoxy-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide
- N-cyclohexyl-2-[2-ethoxy-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide hydrochloride
Uniqueness
N-cyclohexyl-2-[2-ethoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;dihydrochloride is unique due to its specific chemical structure, which includes a dihydrochloride salt form. This form can enhance the compound’s solubility, stability, and bioavailability, making it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
N-cyclohexyl-2-[2-ethoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N3O4.2ClH/c1-2-30-23-17-20(18-25-11-6-12-27-13-15-29-16-14-27)9-10-22(23)31-19-24(28)26-21-7-4-3-5-8-21;;/h9-10,17,21,25H,2-8,11-16,18-19H2,1H3,(H,26,28);2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTJGTRSTHNHSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCCCN2CCOCC2)OCC(=O)NC3CCCCC3.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41Cl2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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